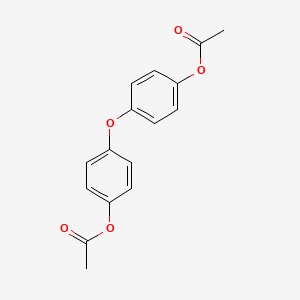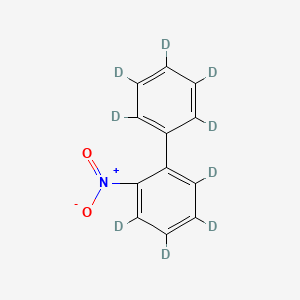
2-Nitrodiphenyl-D9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrodiphenyl-D9: is an isotopically labeled compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is a deuterated form of 2-nitrodiphenyl, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in research for studying reaction mechanisms and metabolic pathways due to its unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodiphenyl-D9 typically involves the nitration of biphenyl-D9. The reaction is carried out by treating biphenyl-D9 with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining stringent reaction conditions to ensure high yield and purity of the product. The use of deuterated biphenyl as a starting material is crucial for the isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrodiphenyl-D9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst. The reaction is typically carried out under mild conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-aminodiphenyl-D9.
Substitution: Depending on the nucleophile used, various substituted diphenyl-D9 derivatives can be formed.
Applications De Recherche Scientifique
2-Nitrodiphenyl-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studying reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to understand the pathways and transformations of aromatic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drug candidates.
Mécanisme D'action
The mechanism of action of 2-Nitrodiphenyl-D9 involves its interaction with molecular targets and pathways. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of these interactions and transformations, providing insights into the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrodiphenyl: The non-deuterated form of 2-Nitrodiphenyl-D9.
2-Aminodiphenyl-D9: The reduced form of this compound.
2-Nitrobiphenyl-D9: Another isotopically labeled compound with similar applications.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5-tetradeuterio-6-nitrophenyl)benzene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
YOJKKXRJMXIKSR-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


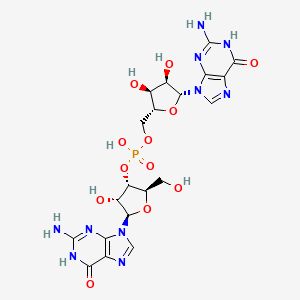
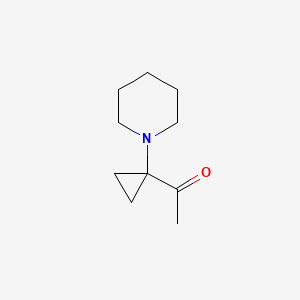
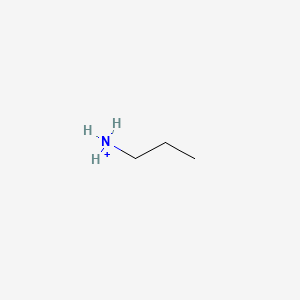

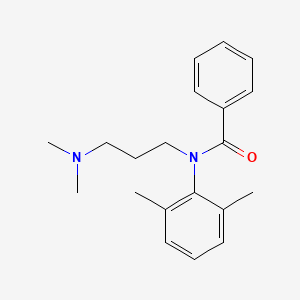
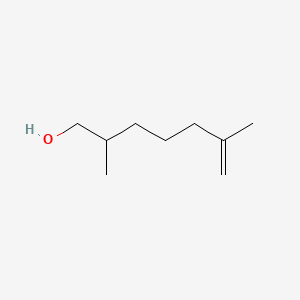
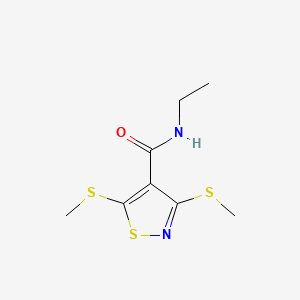



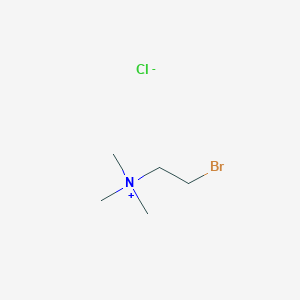

![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
